molecular formula C11H15N3O B7810868 3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one

3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810868
M. Wt: 205.26 g/mol
InChI Key: YRSYZOYYROHEFM-UHFFFAOYSA-N
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Description

Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves several steps, starting from readily available precursors. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product’s quality.

Chemical Reactions Analysis

Types of Reactions: Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under controlled conditions, using reagents like acids, bases, and solvents that are compatible with the compound’s chemical structure. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound.

Major Products Formed: The major products formed from the reactions of compound “this compound” vary depending on the type of reaction and the conditions used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity .

Scientific Research Applications

Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and to optimize its use in different fields .

Properties

IUPAC Name

3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-5-14-8(3)10-7(2)6-9(15)12-11(10)13-14/h6H,4-5H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSYZOYYROHEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N=C2N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C2C(=CC(=O)N=C2N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.